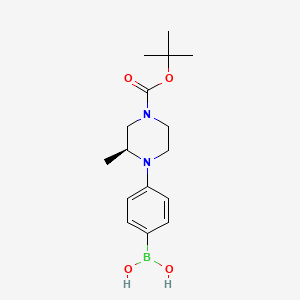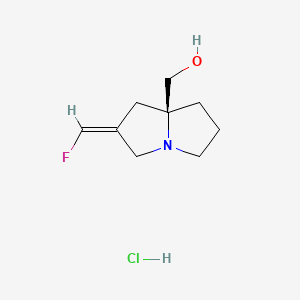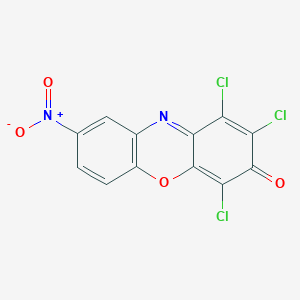
1,2,4-Trichloro-8-nitrophenoxazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Trichloro-8-nitro-phenoxazin-3-one is a compound belonging to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound, in particular, has been studied for its potential use in second-harmonic generation materials .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trichloro-8-nitro-phenoxazin-3-one typically involves the condensation of 2-amino-5-nitrophenol with chloranil. The process begins with the formation of 1,2,4-trichloro-7-nitro-3H-phenoxazin-3-one, which is then reduced to the amine form using sodium dithionite in aqueous solution . The resulting compound is acetylated with acetic anhydride to form 7-acetamido-1,2,4-trichloro-3H-phenoxazin-3-one, which is then reacted with 2-amino-5-nitrophenol in DMF with sodium acetate to yield the final product .
Industrial Production Methods
While specific industrial production methods for 1,2,4-Trichloro-8-nitro-phenoxazin-3-one are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process would likely be optimized for yield and purity, with careful control of reaction conditions and purification steps.
化学反应分析
Types of Reactions
1,2,4-Trichloro-8-nitro-phenoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is often used for the reduction of nitro groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of the chlorine atoms.
科学研究应用
1,2,4-Trichloro-8-nitro-phenoxazin-3-one has several scientific research applications, including:
Material Science: Used in the development of second-harmonic generation materials.
Organic Electronics:
Dye-Sensitized Solar Cells: Acts as a sensitizer in dye-sensitized solar cells.
Chemotherapy: Phenoxazine derivatives, including this compound, have shown potential in chemotherapy due to their biological activity.
作用机制
The mechanism of action of 1,2,4-Trichloro-8-nitro-phenoxazin-3-one involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo redox reactions, which can generate reactive oxygen species (ROS) and induce oxidative stress in cells. This property is particularly useful in applications like photoredox catalysis and chemotherapy, where the generation of ROS can lead to cell damage and death.
相似化合物的比较
Similar Compounds
Phenoxazine: The parent compound, known for its wide range of applications in material science and medicine.
Phenothiazine: Another related compound with significant pharmacological properties.
Actinomycin D: Contains a phenoxazine moiety and is used as an antibiotic and anticancer agent.
Uniqueness
1,2,4-Trichloro-8-nitro-phenoxazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
属性
CAS 编号 |
32624-06-9 |
|---|---|
分子式 |
C12H3Cl3N2O4 |
分子量 |
345.5 g/mol |
IUPAC 名称 |
1,2,4-trichloro-8-nitrophenoxazin-3-one |
InChI |
InChI=1S/C12H3Cl3N2O4/c13-7-8(14)11(18)9(15)12-10(7)16-5-3-4(17(19)20)1-2-6(5)21-12/h1-3H |
InChI 键 |
JJWBORSJJGVQCB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C3C(=C(C(=O)C(=C3Cl)Cl)Cl)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


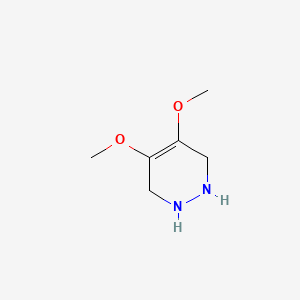
![n-Phenyl-1-azaspiro[2.5]octane-1-carboxamide](/img/structure/B14011534.png)
![4-Chloro-benzo[4,5]thieno[3,2-d]pyrimidin-2-ylamine](/img/structure/B14011541.png)
![(5E)-5-[2-(2,4-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14011548.png)
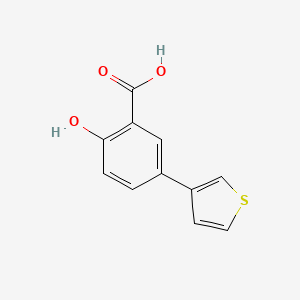
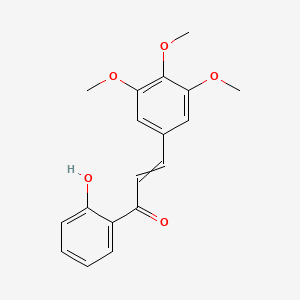
![Ethyl {[(4-amino-1-methyl-1H-1,2,3-triazol-5-yl)methyl]amino}(oxo)acetate](/img/structure/B14011565.png)

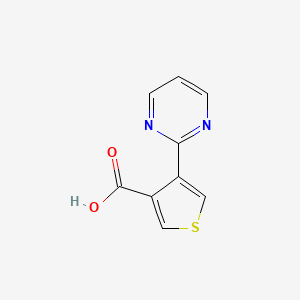
![2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide](/img/structure/B14011590.png)

